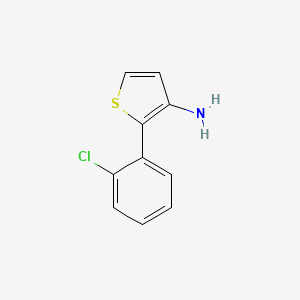![molecular formula C13H23F2N B12073140 N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine: is a chemical compound with the molecular formula C13H23F2N It is characterized by the presence of two fluorine atoms attached to a cyclohexyl ring, which is further connected to a cyclohexanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and difluoromethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
Scientific Research Applications
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the fluorine atoms, resulting in different chemical properties.
N-Methylcyclohexanamine: Similar structure but without the difluorocyclohexyl group.
4,4-Difluorocyclohexanamine: Contains the difluorocyclohexyl group but lacks the N-methyl group.
Uniqueness
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine is unique due to the presence of both the difluorocyclohexyl and cyclohexanamine groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H23F2N |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H23F2N/c14-13(15)8-6-11(7-9-13)10-16-12-4-2-1-3-5-12/h11-12,16H,1-10H2 |
InChI Key |
SZQAACCXAYFMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


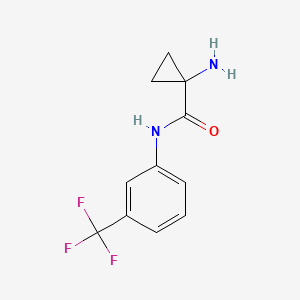

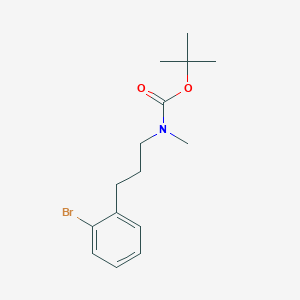


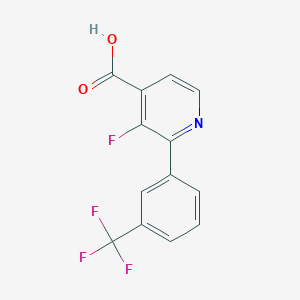


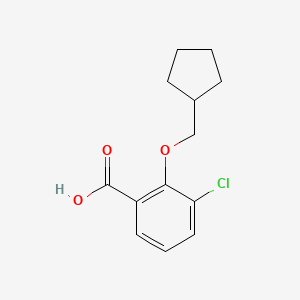

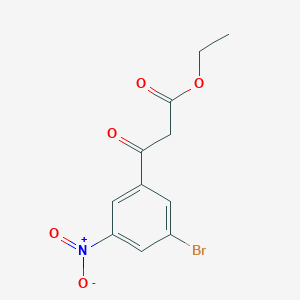
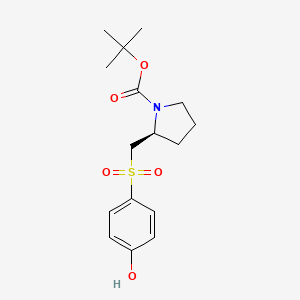
![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
